molecular formula C10H10BrNO3 B1345792 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid CAS No. 912454-38-7

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Cat. No.: B1345792
CAS No.: 912454-38-7
M. Wt: 272.09 g/mol
InChI Key: NDDUCEMRFZUCTI-UHFFFAOYSA-N
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Description

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid: is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.11 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclopropylmethoxy group at the 6th position on the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid typically involves the following steps:

    Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group at the 6th position.

One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the bromine atom or the cyclopropylmethoxy group may be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is used as a building block in organic synthesis. It is valuable in the development of new chemical entities and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine: While not directly used as a therapeutic agent, this compound’s derivatives may have potential applications in drug discovery and development. Researchers explore its structure-activity relationships to design new drugs.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison:

  • 5-Bromo-6-chloronicotinic acid has a chlorine atom instead of a cyclopropylmethoxy group, which may alter its reactivity and binding properties.
  • 5-Bromonicotinic acid lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

Uniqueness: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-8-3-7(10(13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDUCEMRFZUCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610832
Record name 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912454-38-7
Record name 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3.0 g (13 mmol) 5-Bromo-6-chloro-nicotinic acid, 1.4 g (19 mmol) (hydroxymethyl)cyclopropane and 2.85 g (51 mmol) potassium hydroxide in DMSO (12 mL) was heated under microwave radiation for 6 min to 100° C. 50 mL water and 150 mL citric acid (10%) was added. A solid precipitated, was filtered off, re-dissolved in ethyl acetate and dried with Na2SO4. The product crystallized upon evaporation of the solvent from ethyl acetate/heptane 1:1 to yield 2.1 g (71%) of the title compound as white solid, MS (ISP): 270.3 (M−H).
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3 g
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1.4 g
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2.85 g
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12 mL
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150 mL
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50 mL
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Yield
71%

Synthesis routes and methods III

Procedure details

Potassium hydroxide (3.8 g, 51 mmol) was added to a solution of 5-bromo-6-chloro-3-pyridinecarboxylic acid (CAS 29241-62-1; 3 g, 13 mmol) and cyclopropanemethanol (1.5 mL, 19 mmol) in dimethylsulfoxide (12 mL). The mixture was microwaved at 100° C. for 4 min and poured into a mixture of water (50 mL) and citric acid (150 mL, 10%). The precipitating solid was collected by filtration, washed with water, dissolved in ethyl acetate and dried with Na2SO4. The solvent was removed to yield a solid which was stirred with a mixture of heptane/ethylacetate (40 mL, 1:1), filtered, washed with heptane and dried to yield 2.45 g of the title compound as colorless solid, MS (ISP) 270.1, 272.1 (M−H)−.
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3.8 g
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3 g
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1.5 mL
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12 mL
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heptane ethylacetate
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40 mL
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150 mL
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50 mL
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